5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

Description

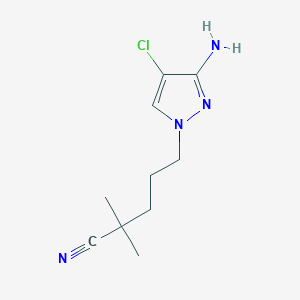

5-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a nitrile-containing compound featuring a pyrazole ring substituted with amino (-NH₂) and chloro (-Cl) groups at positions 3 and 4, respectively. The pentanenitrile backbone is branched with two methyl groups at the 2-position, enhancing its steric bulk and lipophilicity.

Properties

Molecular Formula |

C10H15ClN4 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

5-(3-amino-4-chloropyrazol-1-yl)-2,2-dimethylpentanenitrile |

InChI |

InChI=1S/C10H15ClN4/c1-10(2,7-12)4-3-5-15-6-8(11)9(13)14-15/h6H,3-5H2,1-2H3,(H2,13,14) |

InChI Key |

LITUZEJFJXQWNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCN1C=C(C(=N1)N)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile typically involves the reaction of 3-amino-4-chloropyrazole with 2,2-dimethylpentanenitrile under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form amines or other reduced products.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines .

Scientific Research Applications

5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.

Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs in Pyrazole Derivatives

a. 5-Amino-3-hydroxy-1H-pyrazole-linked thiophenes (Compounds 7a and 7b)

- Structure: These compounds (e.g., 7a: 5-amino-3-hydroxy-1H-pyrazol-1-yl linked to a 2,4-diamino-3-cyanothiophene) share the 5-amino-pyrazole core but replace the chloro group with hydroxy (-OH) and integrate a thiophene ring .

- The hydroxy group may increase polarity, reducing lipophilicity relative to the chloro-substituted analog.

- Applications : Such hybrids are explored for antimicrobial or optoelectronic applications due to thiophene’s conjugated system .

b. 5-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile

- Structure: This analog substitutes the 3-amino and 4-chloro groups on the pyrazole with formyl (-CHO) and methyl (-CH₃) groups .

- Key Differences: The formyl group enhances electrophilicity, enabling Schiff base formation, while methyl groups increase steric hindrance. The absence of amino and chloro groups likely reduces hydrogen-bonding capacity and bioactivity.

- Applications : Formyl-substituted pyrazoles are intermediates in synthesizing ligands or covalent inhibitors .

c. Fipronil and Ethiprole (Agrochemical Pyrazoles)

- Structure: Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) shares a nitrile group and amino-pyrazole core but incorporates aryl and sulfinyl substituents .

- Key Differences : The trifluoromethyl and sulfinyl groups in fipronil enhance insecticidal activity by improving target (GABA receptor) binding and metabolic stability. In contrast, the target compound’s aliphatic nitrile chain may limit bioactivity.

Nitrile-Containing Structural Analogs

a. AMVN (2,2'-Azobis(2,4-dimethylpentanenitrile))

- Structure : AMVN shares the 2,2-dimethylpentanenitrile moiety but functions as a radical initiator with two azo (-N=N-) groups .

- Key Differences : The azo groups in AMVN make it thermally unstable, decomposing to generate radicals for polymerization. The target compound lacks this reactivity, but its nitrile group may participate in nucleophilic additions.

- Applications : AMVN is used in polymer synthesis, whereas the target compound’s applications are likely niche due to its unmodified nitrile .

b. (S)-2-(2,2-Dibenzylhydrazinyl)-4,4-dimethylpentanenitrile

- Structure : This compound replaces the pyrazole ring with a dibenzylhydrazinyl group while retaining the dimethylpentanenitrile chain .

- Key Differences: The hydrazine group enables chelation or coordination chemistry, contrasting with the pyrazole’s aromaticity. The target compound’s chloro and amino groups offer hydrogen-bonding sites absent here.

- Applications: Used in asymmetric organocatalysis, highlighting the nitrile’s role in stereochemical control .

Biological Activity

5-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied extensively for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, supported by relevant data and case studies.

- Molecular Formula : C11H15ClN4

- Molecular Weight : 240.72 g/mol

- CAS Number : 1196886-83-5

Biological Activities

Research has shown that pyrazole derivatives exhibit a wide range of biological activities. Notable findings related to the biological activity of this compound include:

-

Antimicrobial Activity :

- A study evaluated various pyrazole derivatives against bacterial strains and found that certain modifications enhanced their antimicrobial properties. The presence of the amino and chloro groups in the pyrazole ring is believed to contribute to increased efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Properties :

- Anti-inflammatory Effects :

Data Table: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis | |

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | COX inhibition |

Case Study 1: Antimicrobial Evaluation

In a controlled study, various pyrazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, suggesting potential for development as antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

A series of pyrazole derivatives were tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings showed that these compounds could induce apoptosis and inhibit cell cycle progression, highlighting their potential as anticancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.